molecular formula C11H18N4O2 B2874735 1-[1-(2-Cyanoacetyl)piperidin-4-YL]-3,3-dimethylurea CAS No. 1795904-24-3

1-[1-(2-Cyanoacetyl)piperidin-4-YL]-3,3-dimethylurea

Cat. No.: B2874735
CAS No.: 1795904-24-3
M. Wt: 238.291
InChI Key: NEGCKJBWDOVDID-UHFFFAOYSA-N
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Description

1-[1-(2-Cyanoacetyl)piperidin-4-YL]-3,3-dimethylurea is a synthetic organic compound that features a piperidine ring substituted with a cyanoacetyl group and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Cyanoacetyl)piperidin-4-YL]-3,3-dimethylurea typically involves the cyanoacetylation of piperidine derivatives. One common method includes the reaction of piperidine with cyanoacetic acid or its esters under basic conditions to form the cyanoacetyl intermediate. This intermediate is then reacted with dimethylurea to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Cyanoacetyl)piperidin-4-YL]-3,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the piperidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-[1-(2-Cyanoacetyl)piperidin-4-YL]-3,3-dimethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2-Cyanoacetyl)piperidin-4-YL]-3,3-dimethylurea involves its interaction with specific molecular targets. The cyanoacetyl group can act as a nucleophile, participating in various biochemical reactions. The piperidine ring provides structural stability and can interact with biological receptors, potentially modulating their activity. The dimethylurea moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-Cyanoacetylpiperidine: Similar structure but lacks the dimethylurea moiety.

    Cyanoacetamide derivatives: These compounds share the cyanoacetyl group but differ in the rest of the structure.

    Piperidine derivatives: Compounds with various substitutions on the piperidine ring.

Uniqueness

1-[1-(2-Cyanoacetyl)piperidin-4-YL]-3,3-dimethylurea is unique due to the combination of the cyanoacetyl group, piperidine ring, and dimethylurea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[1-(2-cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-14(2)11(17)13-9-4-7-15(8-5-9)10(16)3-6-12/h9H,3-5,7-8H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGCKJBWDOVDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCN(CC1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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